REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][S-:2].[CH3:23][OH:24].[CH3:4][O:5][c:6]1[cH:7][c:8]([CH:9]=[CH:10][N+:11](=[O:12])[O-:13])[cH:14][cH:15][c:16]1[O:17][CH3:18].[Na+:3]>>[CH3:1][S:2][CH:9]([c:8]1[cH:7][c:6]([O:5][CH3:4])[c:16]([O:17][CH3:18])[cH:15][cH:14]1)[CH2:10][N+:11](=[O:12])[O-:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=C[N+](=O)[O-])cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc(C(C[N+](=O)[O-])SC)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |